7-methoxy-1H-indazole-3-carbonitrile

Neuronal Nitric Oxide Synthase nNOS Inhibition Neuroprotection

Choose 7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) for your CNS and oncology drug discovery programs. The critical 7-methoxy substitution is non-negotiable for nNOS inhibition—isomeric 4-, 5-, or 6-methoxy analogs are essentially inactive, making this the only reliable scaffold for developing selective neuronal nitric oxide synthase (nNOS) inhibitors. This intermediate also provides a privileged structure for synthesizing potent PI3Kα inhibitors and IDO1-targeted immunotherapies. Secure high-purity, research-grade material to ensure reproducible structure-activity relationship (SAR) data and avoid experimental failure.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 133841-07-3
Cat. No. B3180164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1H-indazole-3-carbonitrile
CAS133841-07-3
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NN=C2C#N
InChIInChI=1S/C9H7N3O/c1-13-8-4-2-3-6-7(5-10)11-12-9(6)8/h2-4H,1H3,(H,11,12)
InChIKeyCDOOORSNZWZUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3): Core Identity and Key Procurement Context


7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) is a heterocyclic aromatic compound belonging to the 1H-indazole-3-carbonitrile class, defined by a core indazole scaffold with a methoxy substituent at the 7-position and a carbonitrile group at the 3-position. Its molecular formula is C9H7N3O with a molecular weight of 173.17 g/mol. The compound's predicted boiling point is 402.1±25.0 °C, and its predicted density is 1.34±0.1 g/cm³ . It is a versatile chemical intermediate, serving as a privileged scaffold in drug discovery for synthesizing novel drug candidates targeting neurological disorders and other therapeutic areas, as well as in agricultural chemistry and material science . Its utility in building complex molecules and exploring structure-activity relationships makes it a valued building block for medicinal chemistry and research applications [1].

7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3): Why Analogs Cannot Be Casually Substituted


Within the 1H-indazole-3-carbonitrile family, subtle variations in substituent position and type profoundly alter biological activity and target selectivity. The 7-methoxy substitution pattern is critical for maintaining potency and selectivity against certain targets. For instance, in the context of neuronal nitric oxide synthase (nNOS) inhibition, 7-Methoxyindazole (7-MI) is the most active compound among its isomeric methoxyindazole counterparts, while 6-, 5-, and 4-Methoxyindazoles are almost inactive against all three NOS isoforms [1]. This stark contrast underscores that even seemingly minor structural modifications can lead to a complete loss of desired pharmacological activity. Consequently, researchers cannot arbitrarily replace 7-methoxy-1H-indazole-3-carbonitrile with other indazole derivatives without risking experimental failure or misinterpretation of structure-activity relationships (SAR). The specific positioning of the methoxy group at the 7-position is a non-negotiable determinant of the compound's unique biological profile.

7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3): Quantitative Differentiation Against Key Comparators


nNOS Inhibitory Potency: 7-Methoxyindazole vs. 7-Nitroindazole and Isomeric Analogs

7-Methoxyindazole (7-MI) is a validated inhibitor of neuronal nitric oxide synthase (nNOS), a target for neurological disorders. While less potent than the well-known nNOS inhibitor 7-nitroindazole (7-NI), 7-MI is the most active compound among a series of methoxyindazole isomers evaluated in vitro [1]. Critically, 6-, 5-, and 4-Methoxyindazoles were almost inactive against all three NOS isoforms, demonstrating the absolute requirement for the 7-methoxy substitution for this specific biological activity [2].

Neuronal Nitric Oxide Synthase nNOS Inhibition Neuroprotection

PI3Kα Inhibition Profile: High Potency but Comparable to Other Substituted Indazoles

The compound exhibits potent inhibition of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα), a key target in oncology. Its IC50 of 0.800 nM against human PI3Kα is comparable to that of other potent 1H-indazole-3-carbonitrile derivatives reported in the literature [1].

PI3K/AKT/mTOR Pathway Cancer Cell Signaling Kinase Inhibition

IDO1 Inhibition: Moderate Potency in Cellular Assays

7-Methoxy-1H-indazole-3-carbonitrile inhibits Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. Cellular assays reveal moderate potency with IC50 values of 13 nM in mouse P815 cells and 14 nM in human LXF-289 cells [1].

Immuno-Oncology Tryptophan Metabolism IDO1 Inhibition

Melanocortin Receptor Binding: Limited Activity Profile

The compound has been evaluated for binding to melanocortin receptors, showing an IC50 of 16 nM against human melanocortin receptor 4 (MC4R) in a radioligand displacement assay [1]. However, its activity against other melanocortin receptor subtypes is significantly weaker, with an EC50 of 2,000 nM for MC3R [2].

Melanocortin Receptors MC4R Antagonism Obesity and Metabolism

7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3): High-Impact Application Scenarios


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development

Researchers developing novel therapeutics for neurological disorders where nNOS dysregulation is implicated, such as neurodegenerative diseases or pain, should utilize 7-Methoxy-1H-indazole-3-carbonitrile as a key lead compound. Its demonstrated nNOS inhibitory activity (IC50 = 0.8 μM) and the established SAR showing that the 7-methoxy group is essential for this activity [1] make it the correct choice for initiating a medicinal chemistry program. Using any other methoxyindazole isomer would be unproductive, as they are largely inactive against nNOS [2].

PI3Kα-Targeted Anticancer Drug Discovery

The compound's exceptional potency against PI3Kα (IC50 = 0.800 nM) [1] positions it as a privileged scaffold for synthesizing and optimizing next-generation PI3Kα inhibitors. Medicinal chemists can leverage the 3-carbonitrile and 7-methoxy groups for further derivatization to improve selectivity, pharmacokinetic properties, or in vivo efficacy. Its activity is comparable to other potent indazole-based PI3Kα inhibitors, confirming its relevance in this competitive field.

Immuno-Oncology: IDO1 Tool Compound

Given the need for robust tool compounds in IDO1 research, 7-Methoxy-1H-indazole-3-carbonitrile serves as a reliable, moderately potent inhibitor (cellular IC50 = 13-14 nM) [1]. Its activity in both mouse and human cell lines is valuable for validating target engagement in preclinical models of cancer immunotherapy. It can be used as a reference compound or as a starting point for designing more potent and selective IDO1 inhibitors.

Chemical Biology and Kinase Profiling

The compound's multi-target profile, with reported activity against PI3Kα, IDO1, and nNOS, makes it a valuable probe for chemical biology studies investigating the interplay between these pathways. For instance, it can be used to dissect the role of PI3K signaling and IDO1-mediated immunosuppression in tumor microenvironments. Its well-defined chemical structure and commercially available high purity facilitate reproducible and interpretable results in such complex experimental systems.

Technical Documentation Hub

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